3,3,5-Trimethylcyclohexane-1-carbonitrile
Overview
Description
3,3,5-Trimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H17N It is a derivative of cyclohexane, featuring a cyano group (-CN) attached to the first carbon atom and three methyl groups (-CH3) attached to the third and fifth carbon atoms of the cyclohexane ring
Synthetic Routes and Reaction Conditions:
Hydrocyanation of 3,3,5-Trimethylcyclohexene: This method involves the addition of hydrogen cyanide (HCN) to 3,3,5-trimethylcyclohexene in the presence of a suitable catalyst, such as a palladium complex.
Cyanation of 3,3,5-Trimethylcyclohexanone: Another approach is the reaction of 3,3,5-trimethylcyclohexanone with cyanide ions (CN-) under acidic conditions to form the desired nitrile compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrocyanation or cyanation reactions, often carried out in specialized chemical reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alkyl halides.
Major Products Formed:
Oxidation: 3,3,5-Trimethylcyclohexanecarboxylic acid or 3,3,5-trimethylcyclohexanone.
Reduction: 3,3,5-Trimethylcyclohexylamine.
Substitution: Various substituted nitriles or amines.
Scientific Research Applications
3,3,5-Trimethylcyclohexane-1-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,3,5-trimethylcyclohexane-1-carbonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexanone: This compound differs by having a ketone group instead of a nitrile group.
3,3,5-Trimethylcyclohexylamine: This compound has an amine group instead of a nitrile group.
Cyclohexanecarbonitrile: This compound lacks the methyl groups present in 3,3,5-trimethylcyclohexane-1-carbonitrile.
Properties
IUPAC Name |
3,3,5-trimethylcyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-8-4-9(7-11)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBCTLYWLHEJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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